3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
CAS No.: 71436-92-5
Cat. No.: VC16994748
Molecular Formula: C16H22Cl4N8Zn
Molecular Weight: 533.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71436-92-5 |
|---|---|
| Molecular Formula | C16H22Cl4N8Zn |
| Molecular Weight | 533.6 g/mol |
| IUPAC Name | 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) |
| Standard InChI | InChI=1S/2C8H11N4.4ClH.Zn/c2*1-12(2)8-6(9)4-3-5-7(8)11-10;;;;;/h2*3-5H,9H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
| Standard InChI Key | JIDQBBOIOVOAAY-UHFFFAOYSA-J |
| Canonical SMILES | CN(C)C1=C(C=CC=C1[N+]#N)N.CN(C)C1=C(C=CC=C1[N+]#N)N.Cl[Zn-2](Cl)(Cl)Cl |
Introduction
Chemical Overview
Compound Name: 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
This compound appears to be a coordination complex involving a diazonium cation and a tetrachlorozinc anion.
Key Components
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3-amino-2-(dimethylamino)benzenediazonium: A diazonium salt derived from a benzene ring substituted with both amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups.
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Tetrachlorozinc(2-): A zinc-based anion with four chloride ligands, forming a tetrahedral geometry around the zinc ion.
Applications
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Dye Synthesis: Diazonium compounds are precursors for azo dyes, which are used in textiles and pigments.
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Organic Synthesis: The diazonium group can participate in Sandmeyer reactions to introduce halogens or other substituents into aromatic rings.
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Catalysis or Stabilization: The tetrachlorozinc(2-) component might play a role in catalysis or stabilization of the reactive diazonium group.
Synthesis
The compound could be synthesized by:
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Diazotization of 3-amino-2-(dimethylamino)aniline using nitrous acid under acidic conditions.
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Formation of the tetrachlorozinc complex by reacting zinc chloride with the diazonium salt.
Characterization
Characterization techniques might include:
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Spectroscopy: UV-Vis for azo-dye formation, IR for functional group identification, and NMR for structural details.
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X-ray Crystallography: To determine the geometry of the tetrachlorozinc complex.
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Mass Spectrometry: For molecular weight confirmation.
Biological Activity
Potential studies could explore:
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Antimicrobial or antitumor properties due to the reactivity of the diazonium group.
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Toxicity and environmental impact of the compound.
Data Table (Hypothetical)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₂N₄Cl₄Zn |
| Molar Mass | Approx. 345 g/mol |
| Stability | Stable under dry conditions; decomposes in water |
| Solubility | Likely soluble in polar solvents |
| Applications | Dye synthesis, organic transformations |
This article provides a theoretical framework based on general chemical principles. For precise details, access to experimental data or authoritative sources specific to this compound is necessary.
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